molecular formula C11H14F3N5 B11737619 [(1-methyl-1H-pyrazol-4-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

[(1-methyl-1H-pyrazol-4-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11737619
M. Wt: 273.26 g/mol
InChI Key: TYSSAJOMBRVCAL-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features two pyrazole rings, each substituted with a methyl group and connected via a methylene bridge The presence of a trifluoromethyl group on one of the pyrazole rings adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazine with 1,3-diketones. For instance, 1-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base such as potassium carbonate.

    Coupling of the Pyrazole Rings: The two pyrazole rings are coupled via a methylene bridge using formaldehyde and a suitable amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates. Research is ongoing to explore its efficacy in targeting specific enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The compound may also participate in hydrogen bonding and van der Waals interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-pyrazol-4-yl)methylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    (1-methyl-1H-pyrazol-4-yl)methylamine: Contains a phenyl group instead of a trifluoromethyl group, affecting its hydrophobicity and binding interactions.

Uniqueness

The presence of the trifluoromethyl group in (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C11H14F3N5/c1-18-7-8(5-16-18)4-15-6-9-3-10(11(12,13)14)19(2)17-9/h3,5,7,15H,4,6H2,1-2H3

InChI Key

TYSSAJOMBRVCAL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=NN(C(=C2)C(F)(F)F)C

Origin of Product

United States

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